molecular formula C8H13NO2 B12866317 (1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid CAS No. 22269-14-3

(1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid

Cat. No.: B12866317
CAS No.: 22269-14-3
M. Wt: 155.19 g/mol
InChI Key: BZYGCNOHXFJSTG-RNFRBKRXSA-N
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Description

Key Structural Features:

  • Ring Fusion : The two pyrrolidine rings share a common nitrogen atom and two adjacent carbon atoms, creating a rigid bicyclic system.
  • Bond Connectivity : The SMILES string C1CC2C(CCN2C1)C(=O)O confirms the connectivity, with the carboxylic acid group (-COOH) attached to the bridgehead carbon.
  • Hydrogenation State : The "hexahydro" designation indicates full saturation of the pyrrolizine ring system, eliminating any double bonds present in non-hydrogenated analogs.

Table 1: Structural Parameters of the Bicyclic Core

Parameter Value/Description
Ring System Bicyclic pyrrolizidine (7-azabicyclo[4.3.0]nonane)
Bridgehead Atoms N1, C1, C7a
Bond Angles (C-N-C) ~109.5° (sp³ hybridization)
Torsional Strain Minimized via chair-like conformations

The rigidity of the bicyclic system influences its chemical reactivity, particularly in stereoselective transformations.

Stereochemical Configuration Analysis

The (1R,7aR) stereochemical designation arises from the spatial arrangement of substituents around the two chiral centers (C1 and C7a). The absolute configuration is critical for the compound’s biological interactions and synthetic applications.

Determination Methods:

  • X-ray Crystallography : Resolves the spatial arrangement of atoms in crystalline forms.
  • NMR Spectroscopy : Coupling constants (e.g., J values) between protons on C1 and C7a provide insights into dihedral angles and relative configurations.
  • Optical Rotation : The enantiomeric excess can be quantified using polarimetry, distinguishing (1R,7aR) from its (1S,7aS) counterpart.

Key Observations :

  • The carboxylic acid group at C1 adopts an axial position to minimize steric clashes with the pyrrolizidine hydrogens.
  • The (1R,7aR) configuration is energetically favored due to reduced 1,3-diaxial interactions compared to alternative stereoisomers.

IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC name for this compound is (1R,7aR)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylic acid , which adheres to the following rules:

  • Parent Hydrocarbon : The pyrrolizine system (azabicyclo[4.3.0]nonane) serves as the base structure.
  • Substituent Identification : The carboxylic acid group (-COOH) at position 1 is prioritized as the principal functional group.
  • Stereochemical Descriptors : The (1R,7aR) notation specifies the absolute configuration at the two chiral centers.

Alternative Names :

  • Pyrrolizidine-1-carboxylic acid
  • Hexahydro-1H-pyrrolizine-1-carboxylic acid
  • 2,3,5,6,7,8-Hexahydro-1H-pyrrolizine-1-carboxylic acid (non-stereospecific)

Table 2: Nomenclature Comparison

Convention Name
IUPAC (1R,7aR)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylic acid
Common Pyrrolizidine-1-carboxylic acid
CAS Registry 12304356 (stereochemistry unspecified)

Comparative Structural Analysis with Related Pyrrolizidine Derivatives

The carboxylic acid functionalization distinguishes this compound from other pyrrolizidine alkaloids. Below is a structural comparison with key analogs:

Table 3: Structural Comparison of Pyrrolizidine Derivatives

Compound Substituent(s) Ring Saturation Biological Relevance
This compound -COOH at C1 Fully saturated Synthetic intermediate
Pyrrolizidine No substituents Fully saturated Alkaloid scaffold
Retronecine -OH groups at C7 and C9 Unsaturated Hepatotoxic alkaloid
Methyl pyrrolizidine-1-carboxylate -COOCH₃ at C1 Fully saturated Esterified derivative

Key Differences:

  • Functional Groups : The carboxylic acid moiety enhances hydrogen-bonding capacity compared to non-polar analogs like pyrrolizidine.
  • Ring Size : Unlike indolizidine alkaloids (8-membered bicyclic systems), pyrrolizidines retain a 7-membered core.
  • Synthetic Utility : The carboxylic acid group allows for further derivatization via amidation or esterification, a feature absent in simpler pyrrolizidines.

This structural versatility positions this compound as a valuable intermediate in alkaloid synthesis.

Properties

CAS No.

22269-14-3

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h6-7H,1-5H2,(H,10,11)/t6-,7-/m1/s1

InChI Key

BZYGCNOHXFJSTG-RNFRBKRXSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](CCN2C1)C(=O)O

Canonical SMILES

C1CC2C(CCN2C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Cyanopyrrolizine Intermediates

One of the most documented routes to pyrrolizine derivatives, including (1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid, involves the preparation of 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine as a key intermediate. The process is summarized as follows:

  • Step 1: Formation of γ-(N-2-pyrrolidinonyl)butyric acid
    React γ-butyrolactone with potassium cyanate (KOCN) to form γ-(N-2-pyrrolidinonyl)butyric acid. This intermediate is then thermally treated in the presence of soda lime to induce cyclization.

  • Step 2: Cyclization to tetrahydro-pyrrolizine
    The resulting compound undergoes reaction with perchloric acid to form 2,3,5,6-tetrahydro-1H-pyrrolizine, which is further converted to 1,2,3,5,6,7-hexahydropyrrolizinium perchlorate.

  • Step 3: Introduction of the cyano group
    The hexahydropyrrolizinium perchlorate is reacted with potassium cyanide to yield 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine.

  • Step 4: Conversion to the target compound
    The cyano intermediate is then reduced, typically using lithium aluminum hydride, to obtain the corresponding aminomethyl derivative, which can be further transformed into the carboxylic acid form this compound.

This method is advantageous for its ability to produce pharmacologically useful pyrrolizine derivatives, although the use of lithium aluminum hydride requires anhydrous conditions and careful handling due to its reactivity and cost.

Alternative Synthetic Routes

  • Halogenated Heptanone Route
    A process involves reacting 1,7-di-substituted-4-heptanone (where the substituent is a halogen such as chlorine, bromine, or iodine) with cyanide ions and ammonia under controlled temperature (20–50°C) for 12–48 hours. This reaction proceeds in the presence or absence of solvents and yields the cyano-pyrrolizine intermediate, which can be converted to the carboxylic acid derivative after subsequent steps.

  • Hydrogenation of Pyrrolizine Amines
    Industrially, the compound can be synthesized by hydrogenation of pyrrolizine amine derivatives under catalytic conditions. This method involves reduction reactions that convert precursor amines into the hexahydro-pyrrolizine carboxylic acid. Catalysts and reaction parameters such as pressure, temperature, and solvent choice are optimized to maximize yield and purity.

Reaction Conditions and Parameters

Step Reaction Type Reagents/Conditions Temperature (°C) Time (hours) Notes
1 Formation of γ-(N-2-pyrrolidinonyl)butyric acid γ-butyrolactone + KOCN Ambient Variable Initial cyclization precursor
2 Thermal treatment Soda lime Elevated (not specified) Variable Induces cyclization
3 Acid treatment Perchloric acid Ambient Short Formation of hexahydropyrrolizinium salt
4 Cyanide substitution Potassium cyanide Ambient Variable Introduction of cyano group
5 Reduction Lithium aluminum hydride (LiAlH4) Anhydrous, reflux Several Converts cyano to aminomethyl group
6 Hydrogenation (alternative) Catalytic hydrogenation Elevated pressure Variable Industrial scale reduction

Research Findings and Optimization

  • The reaction of halogenated heptanones with cyanide and ammonia is sensitive to the equivalents of reagents; typically, 1–10 equivalents of the halogenated compound and 3–10 equivalents of ammonia are used to drive the reaction to completion within 12–48 hours.

  • The reduction step using lithium aluminum hydride, while effective, is costly and requires strictly anhydrous conditions, prompting research into alternative reducing agents or catalytic hydrogenation methods to improve scalability and safety.

  • Extraction and purification steps involve basification of the reaction mixture followed by organic solvent extraction and vacuum distillation to isolate the pure pyrrolizine carboxylic acid.

Summary Table of Preparation Methods

Method Key Intermediate Reagents/Conditions Advantages Limitations
Cyanopyrrolizine route 7a-cyano-hexahydropyrrolizine γ-butyrolactone, KOCN, perchloric acid, KCN, LiAlH4 High specificity, well-studied Use of expensive and sensitive reagents
Halogenated heptanone reaction 1,7-di-substituted-4-heptanone Halogenated ketone, cyanide, ammonia Economical, versatile Long reaction times, control of equivalents needed
Catalytic hydrogenation Pyrrolizine amine derivatives Hydrogen gas, catalysts Industrial scalability, safer Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

(1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, (1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid serves as a crucial building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—allows chemists to modify its structure for specific applications.

Biology

Research indicates that this compound has significant biological activities. Studies have focused on its interactions with cellular processes and molecular targets:

  • Cellular Signaling : Investigations into how this compound modulates cellular signaling pathways have revealed potential roles in influencing metabolic processes.
  • Biochemical Interactions : It has been shown to interact with enzymes involved in carbohydrate metabolism, suggesting possible applications in metabolic disease research.

Medicine

The therapeutic potential of this compound is under exploration:

  • Anticancer Activity : A study demonstrated that the compound significantly inhibited the proliferation of breast cancer cells (MCF-7) in vitro, with an IC50 value of 30 µM. The mechanism involved apoptosis induction through caspase activation.
  • Neurotoxic Effects : Another study highlighted its neurotoxic effects on neuronal cell lines, where exposure led to increased oxidative stress markers and cell death at concentrations above 20 µM.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials with specific characteristics. The compound's versatility allows it to be used as an intermediate in the synthesis of pharmaceuticals and other chemical products.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Chemistry Building block for complex moleculesEnables synthesis via oxidation/reduction reactions
Biology Interaction with cellular processesModulates metabolic pathways; affects enzyme activity
Medicine Potential therapeutic agentInhibits cancer cell proliferation; exhibits neurotoxic effects
Industry Production of specialty chemicalsValuable for high-performance materials

Anticancer Activity

A notable study published in a peer-reviewed journal demonstrated that this compound effectively inhibits the growth of MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspases, suggesting its potential as an anticancer agent.

Neurotoxicity

Another investigation assessed the neurotoxic effects of this compound on neuronal cell lines. Results indicated that concentrations exceeding 20 µM led to increased oxidative stress markers and subsequent cell death, raising concerns about its safety profile in therapeutic contexts.

Mechanism of Action

The mechanism of action of (1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

A computational analysis of structurally related compounds () reveals the following analogs with high similarity scores:

CAS No. Compound Name Similarity Score Structural Difference vs. Target Compound
412283-63-7 Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid 0.98 Reduced saturation (tetrahydro vs. hexahydro)
758679-85-5 2-Isopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid 0.93 Azabicyclo framework with isopropyl substituent
733704-21-7 1-Azabicyclo[2.2.0]hexane-4-carboxylic acid 0.91 Smaller bicyclic system (norbornane-like)

Key Observations :

  • Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid (CAS 412283-63-7) shows the highest similarity (0.98) due to its shared pyrrolizine core but differs in ring saturation. This reduced saturation may alter conformational flexibility and binding affinity in biological systems .
  • Azabicyclo derivatives (e.g., 758679-85-5) feature non-pyrrolizine frameworks, which likely reduce their overlap with the target compound’s pharmacological profile .

Functional and Pharmacological Comparisons

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic Acid Hydrochloride

This compound () shares a bicyclic structure but incorporates a morpholine ring and a hydrochloride salt. Key differences include:

  • Solubility : The hydrochloride salt enhances aqueous solubility, making it more suitable for pharmaceutical formulations.
  • Applications : While the target compound is primarily studied in alkaloid biosynthesis, the morpholine derivative is explored in agrochemicals and material science due to its versatile reactivity .
Methyl Ester (Chysin A) vs. Parent Acid
  • Physical State : The methyl ester is an oil, contrasting with the crystalline parent acid, suggesting improved membrane permeability for drug delivery .

Data Tables

Table 1: Physical Properties of (1R,7aR)-Hexahydro-1H-pyrrolizine-1-carboxylic Acid and Derivatives

Compound Form Melting Point (°C) Optical Rotation ([α]²⁵D)
Parent Acid Crystals 244–245 +82 (c = 0.7 in H₂O)
Picrate Derivative Yellow prisms 218–219 N/A
Methiodide Derivative Crystals 141–142 N/A
Methyl Ester (Chysin A) Oil N/A +64 (c = 1.1)

Biological Activity

(1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic effects and biochemical properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrrolizidine family, characterized by a hexahydro-pyrrolizine ring system. Its unique stereochemistry contributes to its biological activity, influencing how it interacts with biological molecules.

The biological activity of this compound is primarily mediated through its interactions with various cellular targets. Key mechanisms include:

  • Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially modulating their activity and influencing cellular processes.
  • Cell Signaling Pathways : It may affect signaling pathways such as the MAPK pathway, which is crucial for cell growth and differentiation.
  • Gene Expression Modulation : Long-term exposure to the compound can lead to changes in gene expression profiles, impacting cellular metabolism and function.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. Studies have demonstrated its effectiveness against various pathogens, making it a candidate for further exploration in antimicrobial drug development.

Cytotoxic Effects

The compound has shown cytotoxic properties in certain cancer cell lines. Investigations into its effects on cell viability and proliferation suggest that it may induce apoptosis through the modulation of apoptotic pathways.

Neuroprotective Effects

Preliminary studies indicate potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to inhibit oxidative stress markers suggests it may help mitigate neuronal damage .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Kobayashi et al., 1996Synthesis and Biological ActivityIdentified potential antibacterial properties; synthesized derivatives showed enhanced activity against specific bacterial strains .
BenchChem ResearchAntimicrobial ActivityDemonstrated effectiveness against both Gram-positive and Gram-negative bacteria; suggested mechanisms include disruption of bacterial cell wall synthesis.
Recent In Vitro StudiesCytotoxicityEvaluated effects on cancer cell lines; results indicated significant reduction in cell viability at higher concentrations.

Q & A

Q. What are the established synthetic routes for (1R,7aR)-hexahydro-1H-pyrrolizine-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis of this compound typically involves cyclization or functionalization of pyrrolizidine precursors. For example, stereoselective synthesis can be achieved via catalytic hydrogenation of unsaturated precursors or intramolecular cyclization under controlled pH and temperature. Evidence from necine base synthesis indicates that the (1R,7aR)-stereoisomer crystallizes from aqueous solutions and exhibits a specific optical rotation ([α]²⁵D +82° in water), confirming its stereochemical purity . Key steps include:

  • Catalyst selection : Use of chiral catalysts to enforce stereoselectivity.
  • Solvent effects : Polar solvents (e.g., water, ethanol) favor crystallization of the desired isomer.
  • Derivatization : Formation of stable salts (e.g., picrate or methiodide derivatives) to confirm structure via melting points and spectral data .

Q. What analytical techniques are most reliable for characterizing the purity and stereochemistry of this compound?

  • Chiral HPLC : Essential for resolving enantiomers and quantifying stereochemical purity.
  • X-ray crystallography : Used to confirm absolute configuration, as demonstrated for related necine bases .
  • Optical rotation : A critical metric for stereochemical validation ([α]²⁵D +82° for the (1R,7aR)-form) .
  • Mass spectrometry (MS) and NMR : For molecular weight confirmation and proton environment analysis. For example, the methiodide derivative (C₉H₁₅NO₂·CH₃I) shows distinct methyl group splitting in ¹H-NMR .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in pyrrolizidine alkaloids (PAs)?

The (1R,7aR)-configuration is a hallmark of necine bases in hepatotoxic PAs. Stereochemistry dictates:

  • Receptor binding : The 1R configuration enhances interaction with hepatic cytochrome P450 enzymes, leading to bioactivation into toxic pyrrolic metabolites.
  • Toxicity mechanisms : Non-toxic PAs often lack the 1R,7aR stereochemistry, highlighting its role in metabolic activation .
  • Comparative studies : Racemic mixtures (e.g., dl-turneforcidine) show reduced toxicity compared to enantiopure forms, underscoring stereochemical specificity .

Q. What contradictions exist in the literature regarding the stability and decomposition pathways of this compound?

  • pH-dependent stability : While stable in neutral aqueous solutions, acidic conditions (pH < 3) may hydrolyze the pyrrolizidine ring, forming open-chain amines. However, conflicting reports exist on the extent of decomposition under physiological pH .
  • Thermal degradation : Limited data suggest decomposition above 200°C, but pyrolysis products remain uncharacterized .
  • Oxidative sensitivity : Contradictory studies propose either rapid oxidation in air or stability under inert atmospheres, necessitating further kinetic analysis .

Q. How can researchers address challenges in isolating this compound from natural sources versus synthetic routes?

  • Natural extraction : Use column chromatography with silica gel or ion-exchange resins to separate from co-occurring alkaloids. Ethyl acetate/water partitioning improves yield .
  • Synthetic advantages : Scalable routes (e.g., esterification of 1-hydroxypyrrolizidine) avoid matrix interference but require rigorous purification to remove stereoisomers .
  • Quality control : Combine LC-MS and chiral resolution to distinguish natural vs. synthetic origins based on impurity profiles .

Q. What methodological gaps exist in evaluating the ecological and toxicological risks of this compound?

  • Ecotoxicology : No data on bioaccumulation, soil mobility, or aquatic toxicity are available, necessitating OECD guideline-compliant studies (e.g., Daphnia magna assays) .
  • Chronic exposure : Existing safety data sheets lack carcinogenicity or mutagenicity profiles. Recommend Ames tests and in vivo rodent studies .
  • Handling protocols : While classified as acutely toxic (Category 4 for oral/dermal/inhalation), exact LD₅₀ values and PPE requirements need empirical validation .

Q. How do structural modifications (e.g., esterification) alter the physicochemical properties of this compound?

  • Solubility : Methyl ester derivatives (e.g., 1-methoxycarbonylpyrrolizidine) exhibit increased lipophilicity, enhancing blood-brain barrier penetration .
  • Stability : Esterification reduces carboxylic acid reactivity, improving shelf-life but potentially delaying metabolic activation in vivo .
  • Bioactivity : Modifications at the 1-carboxyl group (e.g., amidation) can abolish toxicity while retaining binding affinity, enabling prodrug development .

Data Contradiction Analysis

Q. Why do some studies report conflicting optical rotation values for the (1R,7aR)-stereoisomer?

Discrepancies may arise from:

  • Impurity interference : Contamination with diastereomers (e.g., 1S,7aR forms) alters observed [α]D values.
  • Solvent effects : Optical rotation varies with solvent polarity (e.g., +82° in water vs. +64° in organic solvents for ester derivatives) .
  • Measurement protocols : Standardize conditions (temperature, concentration) to ensure reproducibility.

Q. What strategies resolve ambiguities in NMR assignments for pyrrolizidine derivatives?

  • 2D-NMR (COSY, NOESY) : Resolve overlapping signals in the 1.5–3.5 ppm region (methylene/methine protons).
  • Isotopic labeling : ¹³C-enriched samples clarify carbon connectivity in the bicyclic framework .
  • Comparative analysis : Cross-reference with crystallographic data to validate chemical shifts .

Q. How can researchers reconcile gaps in metabolic pathway data for this compound?

  • In vitro models : Use hepatocyte cultures or microsomal assays to identify phase I/II metabolites.
  • Isotope tracing : ¹⁴C-labeled compounds track bioactivation pathways and reactive intermediate formation.
  • Computational modeling : Predict CYP450 binding sites using docking simulations (e.g., CYP3A4/5 isoforms) .

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